6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-oxabicyclo[222]octane-4-carbonitrile is a bicyclic compound with a unique structure that includes an oxygen atom in the ring and a nitrile group
Preparation Methods
The synthesis of 6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is efficient and provides a high yield of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include molecular iodine, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions, while the hydroxyl group can form hydrogen bonds. These interactions can affect the compound’s biological activity and its ability to interact with enzymes and receptors.
Comparison with Similar Compounds
6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile can be compared with other similar compounds, such as:
2-Oxabicyclo[2.2.2]octane: This compound lacks the hydroxyl and nitrile groups, making it less versatile in chemical reactions.
Bicyclo[1.1.1]pentane: This compound has a different ring structure and lacks the oxygen atom, affecting its physicochemical properties.
Cubane: This compound has a cubic structure and different reactivity compared to this compound.
The uniqueness of 6-Hydroxy-2-oxabicyclo[22
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile |
InChI |
InChI=1S/C8H11NO2/c9-4-8-2-1-7(11-5-8)6(10)3-8/h6-7,10H,1-3,5H2 |
InChI Key |
HEQMUMBWMDQDQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C1OC2)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.